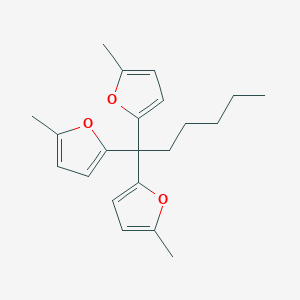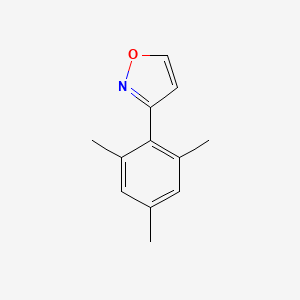
1-Benzyl-5-phenyl-1H-1,2,3-triazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-5-phenyl-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that belongs to the class of 1,2,3-triazoles.
Métodos De Preparación
The synthesis of 1-Benzyl-5-phenyl-1H-1,2,3-triazole-4-carbaldehyde can be achieved through various synthetic routes. One common method involves the use of a click reaction between substituted benzyl azide and an alkyne, followed by oxidation to introduce the aldehyde group . Another approach includes the regioselective one-step synthesis using lithium tri-tert-butoxyaluminum hydride to reduce the ester functional group to an aldehyde . These methods offer high regioselectivity and yields under mild conditions.
Análisis De Reacciones Químicas
1-Benzyl-5-phenyl-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Benzyl-5-phenyl-1H-1,2,3-triazole-4-carbaldehyde has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Benzyl-5-phenyl-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacterial cells by interfering with their cell wall synthesis . In medicinal applications, the compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity and leading to therapeutic outcomes .
Comparación Con Compuestos Similares
1-Benzyl-5-phenyl-1H-1,2,3-triazole-4-carbaldehyde can be compared with other similar compounds, such as:
1-Benzyl-4-phenyl-1H-1,2,3-triazole: This compound lacks the aldehyde group but shares similar structural features and biological activities.
1-Benzyl-5-formyl-1,2,3-triazole-4-carboxylates: These compounds have a carboxylate group instead of an aldehyde, offering different reactivity and applications.
5-(1-Benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-2-arylthiazole: This compound combines the triazole ring with a thiazole moiety, providing unique pharmacological properties.
The uniqueness of this compound lies in its aldehyde functional group, which allows for diverse chemical modifications and applications in various fields.
Propiedades
Número CAS |
89844-81-5 |
|---|---|
Fórmula molecular |
C16H13N3O |
Peso molecular |
263.29 g/mol |
Nombre IUPAC |
1-benzyl-5-phenyltriazole-4-carbaldehyde |
InChI |
InChI=1S/C16H13N3O/c20-12-15-16(14-9-5-2-6-10-14)19(18-17-15)11-13-7-3-1-4-8-13/h1-10,12H,11H2 |
Clave InChI |
MTMMPBIRYUCROT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=C(N=N2)C=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



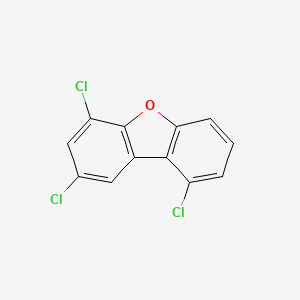
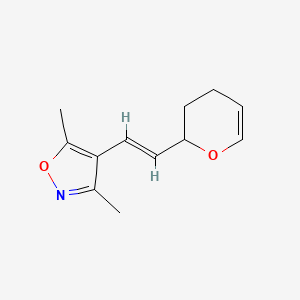
![(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(diethylphosphine)](/img/structure/B12895150.png)
![2-Methoxy-4-methyl-6-(propan-2-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12895153.png)
![6-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)hexanoic acid](/img/structure/B12895159.png)
![2-(Hydroxymethyl)benzo[d]oxazole-5-carboxaldehyde](/img/structure/B12895164.png)
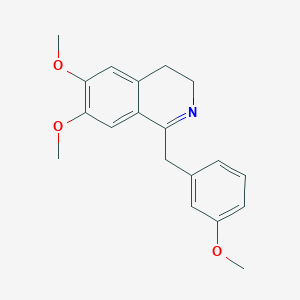
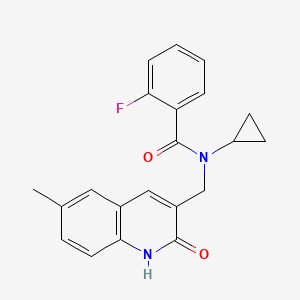
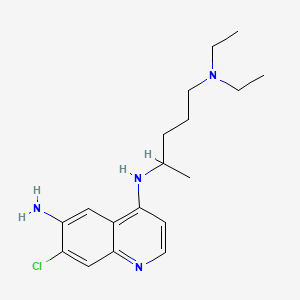
![3-(5-Chlorothiophen-2-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12895182.png)
